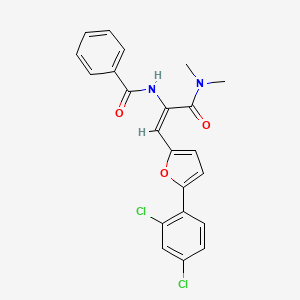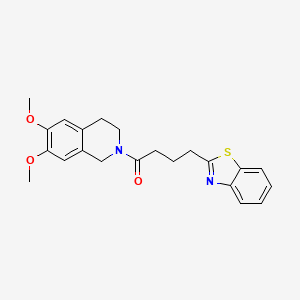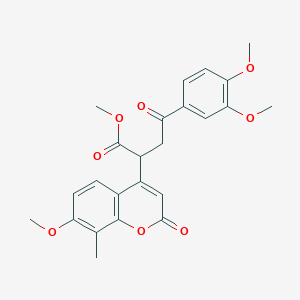![molecular formula C18H23N3O4S B11133716 2-(4-Ethoxy-3-methylbenzenesulfonamido)-N-[(pyridin-3-YL)methyl]propanamide](/img/structure/B11133716.png)
2-(4-Ethoxy-3-methylbenzenesulfonamido)-N-[(pyridin-3-YL)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethoxy-3-methylbenzenesulfonamido)-N-[(pyridin-3-YL)methyl]propanamide: is an organic compound with the following properties:
- It appears as a colorless to pale yellow liquid.
Preparation Methods
Synthetic Routes: The synthetic route for this compound involves the following steps:
Sulfonation: The starting material (usually a substituted benzenesulfonamide) undergoes sulfonation using sulfuric acid or other sulfonating agents.
Ethoxylation: The sulfonated intermediate is then reacted with ethyl alcohol (ethanol) to introduce the ethoxy group.
Amidation: The resulting ethoxysulfonamide is further reacted with N-(pyridin-3-YL)methylamine to form the final compound.
- Sulfonation: Sulfuric acid, elevated temperature.
- Ethoxylation: Ethanol, reflux conditions.
- Amidation: N-(pyridin-3-YL)methylamine, mild conditions.
Industrial Production: Industrial production methods involve scaling up the synthetic process, optimizing reaction conditions, and ensuring high purity.
Chemical Reactions Analysis
Reactions:
Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonamide group.
Reduction: Reduction of the nitro group (if present) can yield the corresponding amine.
Oxidation: Oxidation of the sulfonamide can lead to sulfonyl chlorides or other oxidized derivatives.
Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or other strong bases.
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon, Raney nickel).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Major Products: The major products depend on the specific reactions and conditions applied. For example:
- Substitution: Formation of different sulfonamide derivatives.
- Reduction: Formation of the corresponding amine.
- Oxidation: Formation of sulfonyl chlorides or other oxidized products.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may exhibit biological activity, potentially serving as a drug candidate.
Chemistry: Used as a reagent in organic synthesis.
Industry: Employed in the production of specialty chemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific targets. It may interact with enzymes, receptors, or other biomolecules, affecting cellular processes.
Comparison with Similar Compounds
While I don’t have information on similar compounds specifically, further research could explore related sulfonamides or amides to highlight its uniqueness.
Properties
Molecular Formula |
C18H23N3O4S |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-[(4-ethoxy-3-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)propanamide |
InChI |
InChI=1S/C18H23N3O4S/c1-4-25-17-8-7-16(10-13(17)2)26(23,24)21-14(3)18(22)20-12-15-6-5-9-19-11-15/h5-11,14,21H,4,12H2,1-3H3,(H,20,22) |
InChI Key |
IBNNHSMYBSNGSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C(=O)NCC2=CN=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11133633.png)

![7-methyl-2-[(2-methylpropyl)amino]-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11133650.png)
![1,3-dimethyl-5-({3-[2-methyl-5-(propan-2-yl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11133653.png)
![2-ethoxy-4-[(Z)-{6-oxo-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate](/img/structure/B11133655.png)


![N-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-isoleucine](/img/structure/B11133682.png)
![7-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11133688.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-phenethylacetamide](/img/structure/B11133694.png)

![Methyl 5-isopropyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B11133718.png)
![(2E)-2-(2H-chromen-3-ylmethylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11133721.png)
![1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11133734.png)
